N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring and an isopropylphenyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the isopropylphenyl group:
Final assembly: The final step involves coupling the tetrazole ring with the benzamide structure under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Reduced forms of the tetrazole ring or the benzamide structure.
Substitution: Substituted derivatives at the tetrazole ring or the benzamide structure.
Scientific Research Applications
N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole ring and the isopropylphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- N-(4-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- N-(4-tert-butylphenyl)-3-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and binding affinity to molecular targets. This makes it distinct from other similar compounds and can lead to different pharmacological or material properties.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12(2)13-6-8-15(9-7-13)19-17(23)14-4-3-5-16(10-14)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTAJOGTCGEDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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